3,4-Difluorobenzamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluorobenzamidoxime: is an organic compound with the molecular formula C7H6F2N2O and a molecular weight of 172.13 g/mol . It is a derivative of benzamidoxime, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 3,4-Difluorobenzamidoxime typically begins with 3,4-difluorobenzonitrile.
Reaction with Hydroxylamine: The 3,4-difluorobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate. This reaction is carried out in a solvent like ethanol or methanol at a temperature range of 50-70°C.
Formation of this compound: The reaction results in the formation of this compound, which can be purified by recrystallization from a suitable solvent.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and continuous flow reactors may be used to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Difluorobenzamidoxime can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form 3,4-difluorobenzylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of 3,4-difluoronitrobenzene.
Reduction: Formation of 3,4-difluorobenzylamine.
Substitution: Formation of various substituted benzamidoxime derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3,4-Difluorobenzamidoxime is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology and Medicine:
Potential Therapeutic Agent: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry:
Mechanism of Action
The mechanism of action of 3,4-Difluorobenzamidoxime involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the functional groups present in the molecule. The compound can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to changes in their activity .
Comparison with Similar Compounds
- 3,5-Difluorobenzamidoxime
- 2,4-Difluorobenzamidoxime
- 4-Fluorobenzamidoxime
Comparison:
- Fluorine Position: The position of the fluorine atoms on the benzene ring affects the reactivity and properties of the compound. For example, 3,4-Difluorobenzamidoxime has fluorine atoms at the 3 and 4 positions, while 3,5-Difluorobenzamidoxime has them at the 3 and 5 positions .
- Reactivity: The reactivity of these compounds can vary based on the electronic effects of the fluorine atoms. This compound may have different reactivity compared to its isomers due to the specific arrangement of the fluorine atoms .
Properties
IUPAC Name |
3,4-difluoro-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCLGUHODKKLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.